4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile
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Overview
Description
PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- is a heterocyclic compound that belongs to the class of pyrimidoazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and azepine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in the presence of a base such as ethanol . This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired pyrimidoazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the pyrimidoazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms onto the pyrimidoazepine ring.
Scientific Research Applications
PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): A similar compound with a bicyclic structure and known for its use as a strong base in organic synthesis.
Pyrimido[4,5-b]quinolines: Compounds with a similar fused ring system and studied for their anticancer activity.
Uniqueness
PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- stands out due to its unique combination of a pyrimidine and azepine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
55114-33-5 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-6-8-7-13-9-4-2-1-3-5-14(9)10(8)12/h7,12H,1-5H2 |
InChI Key |
DKAOZMRNFGFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=C(C(=N)N2CC1)C#N |
Origin of Product |
United States |
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